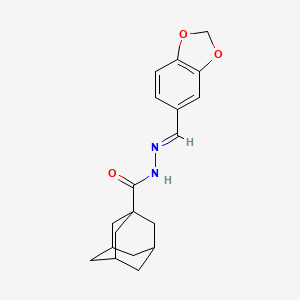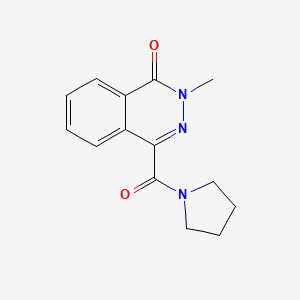
1,1,1-trifluoro-N-(4-methoxyphenyl)methanesulfonamide
Vue d'ensemble
Description
1,1,1-trifluoro-N-(4-methoxyphenyl)methanesulfonamide, commonly known as TFMMS, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. TFMMS is a sulfonamide derivative that is used in various fields, including organic synthesis, materials science, and medicinal chemistry.
Applications De Recherche Scientifique
Vicarious Nucleophilic Substitution Reactions
1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide demonstrates the capability for vicarious nucleophilic substitution (VNS) reactions. This is a significant example of VNS at a benzene ring activated by an electron-withdrawing group other than a nitro group. It shows promise for broader applications in VNS reactions with sulfur-based electron-withdrawing groups (Lemek, Groszek, & Cmoch, 2008).
Structural and Proton-Donating Abilities
Trifluoro-N-(2-phenylacetyl)methanesulfonamide has been studied for its conformers and self-associates in solutions and molecular crystals, revealing its structural versatility and potential as a proton-donating agent. This research enhances understanding of its chemical properties and interactions, which could be relevant in various scientific applications (Oznobikhina et al., 2009).
Herbicide Applications
Research on 1,1,1-Trifluoro-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide, known as perfluidone, has demonstrated its potential as a herbicide. Studies in rats and chickens have provided insights into its metabolism, which is crucial for understanding its environmental impact and safety as a herbicide (Paulson, Jacobsen, & Zaylskie, 1977).
Conformation and Self-Association Studies
The structure and self-association behavior of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide have been investigated, shedding light on its molecular interactions and potential applications in material science and molecular engineering (Sterkhova, Moskalik, & Shainyan, 2014).
Reactions with Other Chemicals
Studies on the reactions of N-sulfinyltrifluoromethanesulfonamide with triphenylphosphine and related compounds have provided insights into its chemical reactivity and potential applications in organic synthesis (Tolstikova, Bel’skikh, & Shainyan, 2010).
Synthesis of Derivatives
The compound's ability to undergo various synthetic reactions, such as the formation of 1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide, highlights its versatility in the synthesis of novel organic compounds (Tolstikova & Shainyan, 2021).
Electronic Structure and Basicity Studies
Investigations into the electronic structure and basicity of derivatives like trifluoro-N-methyl-N-(2-phenylethenyl)methanesulfonamide provide essential data for predicting its behavior in various chemical environments (Chipanina et al., 2013).
Bromination Reactions
Research on the bromination of highly unsaturated derivatives, such as trifluoro-N-(prop-2-yn-1-yl)methanesulfonamide, contributes to the understanding of its reactivity in halogenation reactions, which is fundamental in organic synthesis (Shainyan, Ushakova, & Danilevich, 2015).
Structural Studies in Pharmaceuticals
Structural studies of derivatives like N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide have implications in pharmaceutical sciences, particularly in drug design and molecular interactions (Dey et al., 2015).
Propriétés
IUPAC Name |
1,1,1-trifluoro-N-(4-methoxyphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3S/c1-15-7-4-2-6(3-5-7)12-16(13,14)8(9,10)11/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMBCDRPNANAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879370 | |
| Record name | P-MEO CF3-METHANESULFONANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-Meo CF3-methanesulfonanilide | |
CAS RN |
23384-34-1 | |
| Record name | P-MEO CF3-METHANESULFONANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5730484.png)
![1-(4-fluorobenzyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5730501.png)



![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5730517.png)
![methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5730525.png)
![N-{3-[4-(acetylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}acetamide](/img/structure/B5730537.png)





![1-(4-fluorobenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5730580.png)